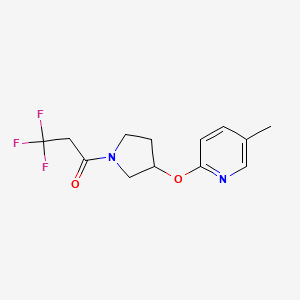

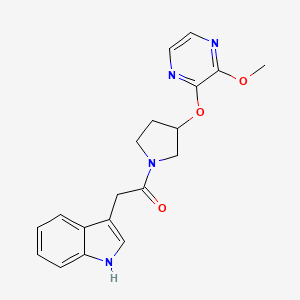

![molecular formula C19H19NO2S B2437512 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide CAS No. 2034403-39-7](/img/structure/B2437512.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of fused benzene and thiophene rings . It’s often used as a building block in organic synthesis and materials science .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . The solvent is usually subjected to vacuum evaporation, and the resulting residue is refined by crystallization .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like single-crystal X-ray diffraction . The structure often involves a planar aromatic system, which can influence the compound’s photophysical properties .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions can be used to form new carbon-carbon bonds under mild reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be influenced by factors like the planarity of the aromatic rings . These compounds often display major absorption bands assigned to π–π* transitions .

科学的研究の応用

Histone Deacetylase Inhibition and Anticancer Activity

N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including compounds with a thiophene substitution, have been designed and synthesized as histone deacetylase inhibitors. These compounds demonstrate inhibitory activity against histone deacetylases with IC(50) values as low as 0.3 µM. Specifically, thiophene substituted derivatives exhibit significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. They induce cell-cycle arrest at the G2 phase, highlighting their potential as therapeutic agents for cancer treatment (Jiao et al., 2009).

Antiproliferative Effects on Cancer Cells

Hydroxyl-containing benzo[b]thiophene analogs have been investigated for their selectivity towards laryngeal cancer cells, demonstrating IC50 values indicative of antiproliferative activity. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells through mechanisms such as an increase in the BAX/BCL-2 ratio and activation of the caspase cascade. This suggests their potential use in combinational therapy to enhance the bioavailability of drugs, providing a strategic approach for effective chemotherapy (Haridevamuthu et al., 2023).

Bactericidal Activity Against MRSA

A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides has shown prospective bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrate a concentration-dependent bactericidal effect, indicating their potential as effective treatments for infections caused by MRSA strains (Zadrazilova et al., 2015).

Ocular Hypotensive Activity

Benzo[b]thiophene-2-sulfonamide derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, useful in the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester are among the most potent ocular hypotensive agents within this class, underscoring their potential for clinical evaluation in glaucoma management (Graham et al., 1989).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-13-7-3-5-9-15(13)18(21)20-12-19(2,22)17-11-14-8-4-6-10-16(14)23-17/h3-11,22H,12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFAZWZKANWQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

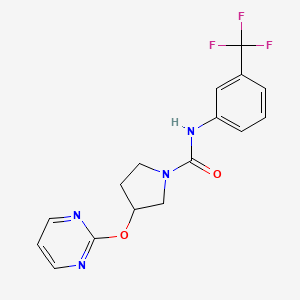

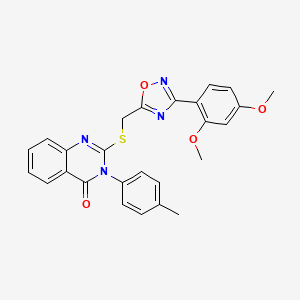

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

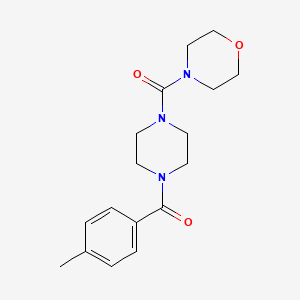

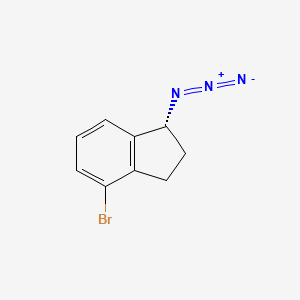

![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)

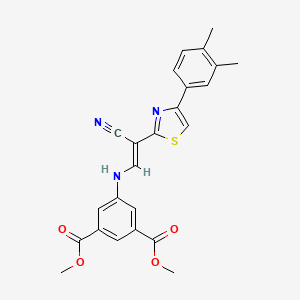

![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)

![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)

![5-(1-Pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2437441.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)